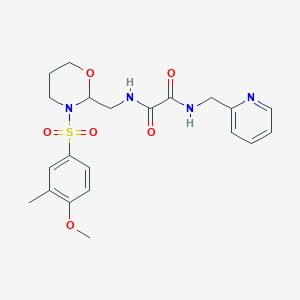
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
N1-((3-((4-Methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a structurally complex small molecule featuring a 1,3-oxazinan core substituted with a sulfonyl group derived from 4-methoxy-3-methylphenyl, an oxalamide linker, and a pyridin-2-ylmethyl moiety.
Properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-12-17(7-8-18(15)30-2)32(28,29)25-10-5-11-31-19(25)14-24-21(27)20(26)23-13-16-6-3-4-9-22-16/h3-4,6-9,12,19H,5,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFFFDZSGXMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties known for their biological activity. The compound's structure includes an oxazinan ring, which is crucial for its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxazinan compounds. For instance, a series of oxazinonaphthalene derivatives demonstrated significant cytotoxic activity against various human cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). Compounds in this series exhibited IC50 values ranging from 4.47 to 52.8 μM, indicating moderate to high potency against these cell lines .
The proposed mechanism of action for compounds like this compound may involve:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This effect is critical in cancer treatment as it prevents cancer cells from dividing .
Case Study 1: Anticancer Evaluation
In a study evaluating the cytotoxic effects of oxazinonaphthalene analogs, compounds were assessed using the MTT assay across multiple cancer cell lines. The most effective compounds induced apoptosis and inhibited cell proliferation significantly compared to controls .
Case Study 2: Antimicrobial Screening
A series of synthesized oxadiazole derivatives were screened for antimicrobial properties, revealing that specific structural modifications enhanced their activity against various pathogens. This highlights the importance of structural characteristics in determining biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
a. Sulfonyl/Oxazinan Derivatives
- Target Compound : Contains a six-membered 1,3-oxazinan ring with a sulfonyl group at position 3. The 4-methoxy-3-methylphenyl substituent introduces steric bulk and electron-donating effects.
- Example 53 (): Features a 1,3-oxazin (five-membered) ring fused with a pyrazolo[3,4-d]pyrimidine scaffold.
b. Pyridine/Pyrimidine-Based Analogues
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide () : Shares a pyridine sulfamoyl group but lacks the oxazinan core. Its molecular weight (493.53 g/mol) and elemental composition (C24H23N5O5S) suggest lower hydrophilicity compared to the target compound’s oxalamide-pyridine linkage .
c. Amide-Linked Compounds
- Compound 7k (): Contains multiple amide bonds and a dimethylamino group, enhancing polarity. Unlike the target’s oxalamide bridge, its valyl-azetidine carboxamide structure may favor proteolytic stability .
Physicochemical Properties
Key Observations :
- The target compound’s estimated molecular weight (~547.6 g/mol) exceeds analogues in , likely due to the oxazinan and extended alkyl chains.
- Melting points (e.g., 175–178°C for Example 53 ) suggest crystalline stability in sulfonamide derivatives, though the target’s oxalamide group may reduce crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


